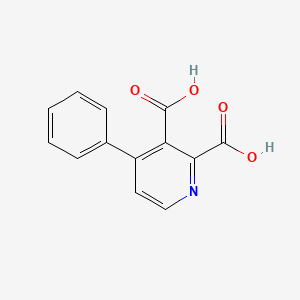

4-Phenylpyridine-2,3-dicarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Phenylpyridine-2,3-dicarboxylic acid is an organic compound that belongs to the class of pyridinedicarboxylic acids These compounds are characterized by the presence of two carboxylic acid groups attached to a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylpyridine-2,3-dicarboxylic acid typically involves the oxidation of quinoline derivatives. One common method includes the use of aqueous sulfuric acid or nitric acid solutions with ozone at temperatures ranging from 0 to 50°C. The resulting peroxide solution is then reacted with an oxidizing agent at temperatures between 0 to 100°C. The pH of the reaction mixture is adjusted to 0.2 to 3, and the precipitated pyridinedicarboxylic acid is isolated .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale oxidation processes using similar reagents and conditions as described above. The use of catalytic amounts of manganese in the nitric acid oxidation of quinoline precursors has been shown to significantly enhance yields .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Phenylpyridine-2,3-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form quinolinic acid derivatives.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

Substitution: The phenyl group and pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include ozone and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products:

Oxidation: Quinolinic acid derivatives.

Reduction: Alcohols and aldehydes.

Substitution: Various substituted pyridine and phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Phenylpyridine-2,3-dicarboxylic acid has been researched for its potential therapeutic properties. Notably, it has shown promise as an inhibitor of key metabolic enzymes involved in glucose synthesis. This inhibition could be beneficial in treating metabolic disorders such as diabetes by regulating glucose levels in the body.

Case Study: Enzyme Inhibition

Research indicates that derivatives of this compound can selectively inhibit histone demethylases, particularly JMJD2E, which plays a crucial role in epigenetic regulation. The selectivity of these inhibitors over other human 2-oxoglutarate oxygenases has been demonstrated through structure-based design approaches . Such findings suggest that this compound derivatives could serve as valuable tools in cancer research and treatment.

Organic Synthesis

In organic synthesis, this compound serves as a vital building block for constructing complex molecules. Its unique structure allows for various chemical transformations, making it suitable for synthesizing diverse compounds.

Table: Comparison of Pyridine Derivatives

| Compound Name | Structure Features | Applications |

|---|---|---|

| This compound | Contains a phenyl group and two carboxylic acids at positions 2 and 3 | Organic synthesis, enzyme inhibition |

| 4-Methylpyridine-2,3-dicarboxylic acid | Similar dicarboxylic structure but with a methyl group | Potentially different biological activity |

| 5-Phenylpyridine-2,3-dicarboxylic acid | Substituted at position 5 instead of position 4 | Variation in electronic properties |

This table illustrates how variations in substitution patterns can influence the chemical properties and biological activities of pyridine-based dicarboxylic acids.

Materials Science

The compound has also found applications in materials science. It is used in the synthesis of coordination polymers and metal-organic frameworks (MOFs), which are essential for various applications such as gas storage, separation processes, and catalysis.

Research Findings

Recent studies have highlighted the use of pyridine-based compounds like this compound in creating novel materials that exhibit desirable properties such as enhanced stability and functionality under different environmental conditions .

Structural Analysis and Computational Studies

Computational studies have been employed to analyze the structure-activity relationships (SAR) of this compound derivatives. These studies utilize density functional theory (DFT) calculations to predict biological activity based on molecular structure.

Findings from DFT Studies

Theoretical analyses have suggested that specific structural features correlate with enhanced biological activities against various human tumor cells. This insight aids in guiding the design of new derivatives with improved efficacy .

Wirkmechanismus

The mechanism of action of 4-Phenylpyridine-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit glucose synthesis by interfering with key enzymes in the metabolic pathway . The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity and affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

4-Phenylpyridine-2,3-dicarboxylic acid can be compared with other pyridinedicarboxylic acids, such as:

- Quinolinic acid (2,3-pyridinedicarboxylic acid)

- Lutidinic acid (2,4-pyridinedicarboxylic acid)

- Isocinchomeronic acid (2,5-pyridinedicarboxylic acid)

- Dipicolinic acid (2,6-pyridinedicarboxylic acid)

- Cinchomeronic acid (3,4-pyridinedicarboxylic acid)

- Dinicotinic acid (3,5-pyridinedicarboxylic acid)

Uniqueness: The presence of a phenyl group at the 4-position of the pyridine ring in this compound distinguishes it from other isomers.

Eigenschaften

Molekularformel |

C13H9NO4 |

|---|---|

Molekulargewicht |

243.21 g/mol |

IUPAC-Name |

4-phenylpyridine-2,3-dicarboxylic acid |

InChI |

InChI=1S/C13H9NO4/c15-12(16)10-9(8-4-2-1-3-5-8)6-7-14-11(10)13(17)18/h1-7H,(H,15,16)(H,17,18) |

InChI-Schlüssel |

WHGQDTVMWHKFSF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=C(C(=NC=C2)C(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.